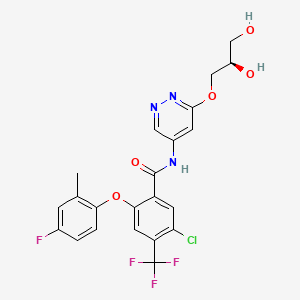
Nav1.8-IN-7
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nav1.8-IN-7 is a compound that acts as an inhibitor of the voltage-gated sodium channel Nav1.8. This channel is specifically expressed in peripheral nociceptors and plays a crucial role in pain transmission. Inhibiting Nav1.8 has shown promise in developing novel analgesics for treating both acute and chronic pain conditions .
Métodos De Preparación
The synthesis of Nav1.8-IN-7 involves several steps, including the preparation of hydrazides, hydroxamates, and amides. These processes typically involve the use of specific reagents and conditions to achieve the desired chemical structure . Industrial production methods for this compound are still under development, focusing on optimizing yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Nav1.8-IN-7 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Nav1.8-IN-7 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the structure-activity relationships of sodium channel inhibitors. In biology, it helps in understanding the role of Nav1.8 in pain transmission and neuronal excitability. In medicine, this compound is being investigated as a potential analgesic for treating various pain conditions, including neuropathic pain and inflammatory pain .
Mecanismo De Acción
Nav1.8-IN-7 exerts its effects by inhibiting the Nav1.8 sodium channel. This inhibition prevents the influx of sodium ions into peripheral nociceptors, thereby reducing neuronal excitability and pain transmission. The molecular targets of this compound include the voltage-sensing domains of the Nav1.8 channel, which are crucial for its activation and function .
Comparación Con Compuestos Similares
Nav1.8-IN-7 is unique compared to other sodium channel inhibitors due to its high selectivity for Nav1.8 over other sodium channel isoforms. Similar compounds include VX-548, a small-molecule inhibitor of Nav1.8, and Vixotrigine, a Nav1.7 inhibitor. These compounds share similar mechanisms of action but differ in their selectivity and clinical applications .
Conclusion
This compound is a promising compound with significant potential in pain management. Its unique selectivity for the Nav1.8 sodium channel makes it a valuable tool for scientific research and a potential candidate for developing new analgesics.
Propiedades
Fórmula molecular |
C22H18ClF4N3O5 |
|---|---|
Peso molecular |
515.8 g/mol |
Nombre IUPAC |
5-chloro-N-[6-[(2R)-2,3-dihydroxypropoxy]pyridazin-4-yl]-2-(4-fluoro-2-methylphenoxy)-4-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C22H18ClF4N3O5/c1-11-4-12(24)2-3-18(11)35-19-7-16(22(25,26)27)17(23)6-15(19)21(33)29-13-5-20(30-28-8-13)34-10-14(32)9-31/h2-8,14,31-32H,9-10H2,1H3,(H,29,30,33)/t14-/m1/s1 |
Clave InChI |
XMCMWJNJMLEBLY-CQSZACIVSA-N |
SMILES isomérico |
CC1=C(C=CC(=C1)F)OC2=CC(=C(C=C2C(=O)NC3=CC(=NN=C3)OC[C@@H](CO)O)Cl)C(F)(F)F |
SMILES canónico |
CC1=C(C=CC(=C1)F)OC2=CC(=C(C=C2C(=O)NC3=CC(=NN=C3)OCC(CO)O)Cl)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















